3-(4-Methylphenyl)propyl morpholin-4-ylacetate
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Overview
Description
3-(4-Methylphenyl)propyl morpholin-4-ylacetate is an organic compound with the molecular formula C16H23NO3 It is a derivative of morpholine and is characterized by the presence of a 4-methylphenyl group attached to a propyl chain, which is further connected to a morpholin-4-ylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)propyl morpholin-4-ylacetate typically involves the reaction of 3-(4-methylphenyl)propyl bromide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propyl morpholin-4-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 4-methylphenyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives at the benzylic position.
Scientific Research Applications
3-(4-Methylphenyl)propyl morpholin-4-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propyl morpholin-4-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with its target. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)propyl 2-morpholin-4-ylacetate
- 4-Methylpropiophenone
Comparison
3-(4-Methylphenyl)propyl morpholin-4-ylacetate is unique due to its specific structural arrangement, which combines the properties of both the 4-methylphenyl group and the morpholin-4-ylacetate moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-(4-methylphenyl)propyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C16H23NO3/c1-14-4-6-15(7-5-14)3-2-10-20-16(18)13-17-8-11-19-12-9-17/h4-7H,2-3,8-13H2,1H3 |
InChI Key |
YYVXKYCOEPEWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCOC(=O)CN2CCOCC2 |
Origin of Product |
United States |
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